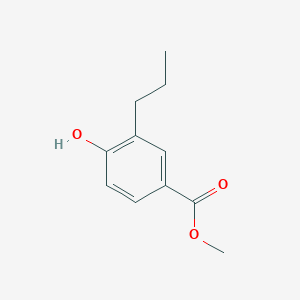

Methyl 4-hydroxy-3-propylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-hydroxy-3-propylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-4-8-7-9(11(13)14-2)5-6-10(8)12/h5-7,12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGUEJVSGMTLIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC(=C1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473099 | |

| Record name | methyl 4-hydroxy-3-propylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105211-78-7 | |

| Record name | methyl 4-hydroxy-3-propylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-hydroxy-3-propylbenzoate

This guide provides a comprehensive overview of the synthesis of Methyl 4-hydroxy-3-propylbenzoate, a valuable compound in various research and development sectors. The document is structured to offer not just a procedural outline but also a deep dive into the chemical principles and practical considerations that underpin the synthetic process.

Introduction and Significance

This compound is an organic compound with the molecular formula C₁₁H₁₄O₃.[1] It belongs to the paraben family, which are esters of p-hydroxybenzoic acid. Parabens are widely recognized for their preservative properties in the cosmetic, pharmaceutical, and food industries.[2][3] The introduction of a propyl group at the C-3 position of the benzene ring can modulate the compound's biological activity and physical properties, making it a target of interest for researchers in medicinal chemistry and materials science.

Strategic Approach to Synthesis

The synthesis of this compound can be approached through several strategic pathways. A logical and efficient method involves a two-step process:

-

Ortho-propylation of a suitable 4-hydroxybenzoic acid derivative.

-

Esterification of the resulting carboxylic acid.

This approach allows for precise control over the introduction of the propyl and methyl ester functionalities. A common starting material for this synthesis is 4-hydroxybenzoic acid, a readily available and cost-effective precursor.[4]

Detailed Synthetic Pathway

The selected synthetic route begins with the Friedel-Crafts alkylation of a protected 4-hydroxybenzoic acid, followed by esterification.

Step 1: Friedel-Crafts Propylation of 4-Hydroxybenzoic Acid

Direct Friedel-Crafts alkylation of 4-hydroxybenzoic acid can be challenging due to the presence of the deactivating carboxyl group and the activating hydroxyl group, which can lead to complex product mixtures. Therefore, a more controlled approach is often preferred.

A plausible strategy involves the protection of the carboxylic acid group, for instance, as a methyl ester (Methylparaben), prior to the alkylation step. Methyl 4-hydroxybenzoate (Methylparaben) is a common preservative and a readily available starting material.

The Friedel-Crafts reaction is a classic method for attaching substituents to an aromatic ring and proceeds via electrophilic aromatic substitution.[5] In this case, an alkylating agent, such as 1-chloropropane or propan-2-ol in the presence of a Lewis acid catalyst (e.g., AlCl₃ or a strong Brønsted acid), introduces the propyl group onto the benzene ring.[5][6] The hydroxyl group is a strong ortho-, para-director, and since the para position is blocked, the propyl group is directed to the ortho position (C-3).

It is important to note that Friedel-Crafts alkylations can be prone to issues such as polyalkylation and carbocation rearrangements.[7][8] Careful control of reaction conditions is crucial to favor the desired mono-propylated product.

An alternative to direct alkylation is the Friedel-Crafts acylation followed by reduction. This can provide better control over the position of the substituent and avoids rearrangement issues.[8][9] For instance, acylation with propanoyl chloride would yield Methyl 4-hydroxy-3-propanoylbenzoate, which can then be reduced to the desired propyl group.

For the purpose of this guide, we will focus on the direct alkylation approach for its atom economy.

Step 2: Esterification of 4-Hydroxy-3-propylbenzoic Acid

If the synthesis starts from 4-hydroxy-3-propylbenzoic acid, the final step is esterification. Fischer esterification is a standard and effective method for this transformation.[10] This reaction involves treating the carboxylic acid with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.[11][12] The reaction is an equilibrium process, and to drive it towards the product, an excess of methanol is typically used, or the water formed during the reaction is removed.[10]

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the methyl ester.[13]

Experimental Protocols

Synthesis of 4-Hydroxy-3-propylbenzoic Acid

This protocol outlines a plausible route to the intermediate, 4-hydroxy-3-propylbenzoic acid, which can then be esterified.

Materials:

-

4-Hydroxybenzoic acid

-

Propan-1-ol

-

Sulfuric acid (concentrated)

-

Sodium hydroxide

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybenzoic acid in an excess of propan-1-ol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

The resulting 4-hydroxy-3-propylbenzoic acid can be isolated and purified.

Note: This is a generalized protocol. Specific quantities and reaction times would need to be optimized.

Synthesis of this compound via Esterification

Materials:

-

4-Hydroxy-3-propylbenzoic acid[14]

-

Methanol

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Suspend 4-hydroxy-3-propylbenzoic acid (1.0 eq) in an excess of methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the flask in an ice bath and slowly add saturated sodium bicarbonate solution to neutralize the sulfuric acid.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

| Parameter | Synthesis of 4-Hydroxy-3-propylbenzoic Acid (Illustrative) | Synthesis of this compound (Illustrative) |

| Starting Material | 4-Hydroxybenzoic Acid | 4-Hydroxy-3-propylbenzoic Acid |

| Reagents | Propan-1-ol, H₂SO₄ | Methanol, H₂SO₄ |

| Reaction Type | Friedel-Crafts Alkylation | Fischer Esterification |

| Reaction Time | 4-8 hours | 4-6 hours |

| Temperature | Reflux | Reflux |

| Yield | Variable, requires optimization | Typically >80% |

| Purification | Recrystallization/Column Chromatography | Recrystallization/Column Chromatography |

Visualization of the Synthetic Workflow

Chemical Reaction Scheme

Caption: Overall synthetic scheme for this compound.

Experimental Workflow

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Page loading... [guidechem.com]

- 3. chemcess.com [chemcess.com]

- 4. 4-Hydroxybenzoic acid: Synthesis method and Biological activity_Chemicalbook [chemicalbook.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Khan Academy [khanacademy.org]

- 10. benchchem.com [benchchem.com]

- 11. prepchem.com [prepchem.com]

- 12. iajpr.com [iajpr.com]

- 13. Propylparaben - Wikipedia [en.wikipedia.org]

- 14. 4-Hydroxy-3-propylbenzoic acid | C10H12O3 | CID 19010673 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 4-hydroxy-3-propylbenzoate

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 4-hydroxy-3-propylbenzoate, a compound of interest for researchers, scientists, and professionals in the field of drug development. Recognizing the limited availability of direct experimental data for this specific molecule, this guide leverages extensive data from its close structural analog, propylparaben (Propyl 4-hydroxybenzoate), to provide scientifically grounded insights. This approach, rooted in the principles of structure-activity relationships, allows for a robust understanding of its expected behavior. The guide delves into the compound's structural and fundamental properties, solubility profile, dissociation and lipophilicity characteristics, spectroscopic and chromatographic signatures, and stability considerations. Each section is supported by detailed experimental protocols, causality-driven explanations, and authoritative references, ensuring a self-validating and trustworthy resource for laboratory applications.

Introduction: Unveiling this compound

This compound belongs to the paraben family, a class of alkyl esters of p-hydroxybenzoic acid. Parabens are widely utilized as preservatives in the pharmaceutical, cosmetic, and food industries due to their broad-spectrum antimicrobial activity. The introduction of a propyl group at the 3-position of the benzene ring in this compound, adjacent to the hydroxyl group, is anticipated to modulate its physicochemical properties compared to its more common isomers, such as propylparaben. These modifications can influence its solubility, partitioning behavior, and ultimately, its efficacy and safety profile in various formulations. Understanding these fundamental properties is paramount for its potential application in drug development, from pre-formulation studies to final product manufacturing.

This guide is structured to provide a logical progression from fundamental molecular attributes to practical analytical methodologies, empowering researchers to confidently work with and characterize this compound.

Molecular Structure and Core Physical Properties

The foundational characteristics of a molecule dictate its macroscopic behavior. Here, we detail the structural and key physical constants of this compound.

Chemical Identity and Molecular Structure

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₁₄O₃[1]

-

Molecular Weight: 194.23 g/mol [1]

-

CAS Number: 105211-78-7[1]

The molecular structure, illustrated below, features a benzene ring substituted with a hydroxyl group, a methyl ester, and a propyl group. The relative positions of these functional groups are critical to its chemical reactivity and intermolecular interactions.

Caption: 2D structure of this compound.

Predicted and Analog-Derived Physical Properties

| Property | Value | Source/Rationale |

| Melting Point | ~96-99 °C | Based on the experimental melting point of propylparaben (96-99 °C)[2][3]. The structural similarity suggests a comparable melting point. |

| Boiling Point | 315.2 ± 30.0 °C | Predicted value[1]. Experimental determination is recommended for confirmation. |

| Density | 1.109 ± 0.06 g/cm³ | Predicted value[1]. |

| Appearance | White crystalline powder | Expected appearance based on other parabens like propylparaben[2][4][5]. |

Expert Insight: The ortho-propyl group relative to the hydroxyl group in this compound might introduce steric hindrance that could slightly alter crystal packing and, consequently, the melting point compared to propylparaben where the propyl group is part of the ester. However, the overall intermolecular forces (hydrogen bonding from the hydroxyl group and van der Waals forces) are expected to be similar, making propylparaben a strong reference.

Solubility, Dissociation, and Lipophilicity

These parameters are critical for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a potential drug candidate and for designing appropriate formulations.

Solubility Profile

Based on the behavior of propylparaben, this compound is expected to be poorly soluble in water and freely soluble in many organic solvents.

| Solvent | Expected Solubility | Rationale and Reference Data (Propylparaben) |

| Water | Poorly soluble | Propylparaben has a water solubility of approximately 0.4 g/L to 0.5 g/L at 25 °C[1][2]. The presence of the hydrophobic propyl group limits its interaction with water molecules. |

| Ethanol | Freely soluble | Propylparaben is freely soluble in ethanol[4][5]. |

| Acetone | Freely soluble | Propylparaben is freely soluble in acetone[4][5]. |

| Ether | Soluble | Propylparaben is soluble in ether[4][5]. |

Causality in Experimental Choice: When determining solubility, it is crucial to use a validated method such as the shake-flask method followed by quantification using a calibrated HPLC-UV system. This ensures accurate and reproducible results, which are essential for thermodynamic calculations and formulation development.

Acidity Constant (pKa)

The phenolic hydroxyl group of this compound is weakly acidic. The pKa value is essential for predicting its ionization state at different pH values, which affects its solubility, permeability, and interaction with biological targets.

-

Estimated pKa: ~8.4 - 8.5

This estimation is based on the pKa of propylparaben, which is reported to be around 8.4 to 8.5[4]. The electronic environment of the hydroxyl group is similar in both molecules, suggesting a comparable acidity.

Experimental Protocol: Potentiometric Titration for pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a key indicator of its ability to cross biological membranes.

-

Estimated LogP: ~3.04

This value is based on the experimentally determined LogP of propylparaben[6]. The addition of a propyl group to the benzene ring, as in this compound, would likely result in a similar or slightly higher LogP value.

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic techniques are indispensable for the identification, quantification, and purity assessment of pharmaceutical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. While specific spectra for this compound are not available in the searched literature, the expected chemical shifts can be predicted based on the structure and data from analogs like propylparaben[1].

Expected ¹H NMR Chemical Shifts (in CDCl₃):

-

Aromatic protons: δ 6.8-8.0 ppm (three distinct signals)

-

-OCH₃ (methyl ester): δ ~3.9 ppm (singlet)

-

-OH (hydroxyl): δ ~5-7 ppm (broad singlet, concentration-dependent, D₂O exchangeable)

-

-CH₂- (propyl chain, benzylic): δ ~2.6 ppm (triplet)

-

-CH₂- (propyl chain, middle): δ ~1.6 ppm (sextet)

-

-CH₃ (propyl chain, terminal): δ ~0.9 ppm (triplet)

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

-

C=O (ester): δ ~168 ppm

-

Aromatic carbons: δ ~115-160 ppm (six signals)

-

-OCH₃ (methyl ester): δ ~52 ppm

-

-CH₂- (propyl chain, benzylic): δ ~32 ppm

-

-CH₂- (propyl chain, middle): δ ~24 ppm

-

-CH₃ (propyl chain, terminal): δ ~14 ppm

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Expected Characteristic IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Vibration |

| O-H (hydroxyl) | 3600-3200 (broad) | Stretching |

| C-H (aromatic) | 3100-3000 | Stretching |

| C-H (aliphatic) | 3000-2850 | Stretching |

| C=O (ester) | ~1710 | Stretching |

| C=C (aromatic) | 1600-1450 | Stretching |

| C-O (ester/ether) | 1300-1000 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for quantification. Parabens typically exhibit a strong absorbance maximum in the UV region.

-

Expected λmax: ~256 nm

This is based on the UV absorption maximum of propylparaben[6]. The chromophore (the p-hydroxybenzoyl system) is the same, so a similar λmax is expected.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the workhorse for the analysis of parabens in various matrices.

A Self-Validating HPLC Method for the Analysis of this compound:

Caption: A typical workflow for a self-validating HPLC method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For parabens, derivatization is often employed to improve their volatility and chromatographic behavior, although direct analysis is also possible[7].

Stability and Degradation

The stability of a compound is a critical factor in its development as a pharmaceutical ingredient. Parabens can undergo degradation through several pathways.

Hydrolytic Degradation

The ester linkage in this compound is susceptible to hydrolysis, especially under alkaline conditions, to yield 4-hydroxy-3-propylbenzoic acid and methanol. The rate of hydrolysis is pH-dependent and increases significantly at pH values above 7[4]. Aqueous solutions of parabens are most stable at a pH of 4 to 5[5].

Oxidative Degradation

Parabens can be degraded by advanced oxidation processes (AOPs), which involve the generation of highly reactive species like hydroxyl radicals[7][8][9]. These processes can lead to the cleavage of the aromatic ring and ultimately to mineralization.

Polymorphism

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in drug development as it can affect solubility, stability, and bioavailability. While no specific studies on the polymorphism of this compound were found, it is a known phenomenon among hydroxybenzoate esters[8].

Expert Insight: Given that methylparaben exhibits multiple polymorphic forms, it is highly probable that this compound could also exist in different crystalline forms. It is imperative to conduct thorough solid-state characterization using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and microscopy to identify and control the desired polymorphic form during drug development. A DSC thermogram of propylparaben can provide an indication of the expected thermal behavior[10].

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of this compound, drawing upon predictive models and extensive data from its close structural analog, propylparaben. The presented information on its molecular structure, physical constants, solubility, pKa, LogP, spectroscopic and chromatographic profiles, and stability serves as a foundational resource for researchers. The included experimental workflows offer practical guidance for the in-house characterization of this compound. While this guide offers a robust starting point, it is crucial to underscore the importance of experimental verification of these properties to ensure the successful development of any potential pharmaceutical application.

References

-

SIELC Technologies. (n.d.). Propylparaben. Retrieved from [Link]

- Gryson, C., et al. (2013). Four Polymorphs of Methyl Paraben: Structural Relationships and Relative Energy Differences. Crystal Growth & Design, 13(9), 4038-4047.

-

Ataman Kimya. (n.d.). PROPYLPARABEN. Retrieved from [Link]

- MDPI. (2021).

- ACS ES&T Water. (2021). Aqueous-Phase Degradation Mechanism of Parabens, Emerging Contaminants, by Peroxynitrite.

-

Ataman Kimya. (n.d.). PROPYL PARABEN. Retrieved from [Link]

-

Restek. (n.d.). Propylparaben: CAS # 94-13-3 Compound Information and Applications for GC and LC Analysis. Retrieved from [Link]

-

Ataman Kimya. (n.d.). PROPYLPARABEN. Retrieved from [Link]

-

NIST. (n.d.). Propylparaben. Retrieved from [Link]

-

NIST. (n.d.). Propylparaben. Retrieved from [Link]

-

ResearchGate. (n.d.). DSC thermo grams of methyl paraben. Retrieved from [Link]

- MDPI. (2021). Thermodynamic Analysis of the Solubility of Propylparaben in Acetonitrile–Water Cosolvent Mixtures. Processes, 9(11), 1957.

-

Semantic Scholar. (n.d.). Kinetics of Degradation of the Parabens. Retrieved from [Link]

- National Center for Biotechnology Information. (2006). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology, 72(5), 3499-3504.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032574). Retrieved from [Link]

- Research Journal of Science and Technology. (2017). Development and Validation of Gas Chromatography/Mass Spectrometry Method for the Simultaneous Determination of Some Preservatives in Personal Care, Cosmetics and Pharmaceutical Formulations. Research Journal of Science and Technology, 9(3), 308-312.

-

Human Metabolome Database. (n.d.). Showing metabocard for Propylparaben (HMDB0032574). Retrieved from [Link]

- PubMed. (2004). Safety assessment of propyl paraben: a review of the published literature. Food and Chemical Toxicology, 42(10), 1587-1601.

- PubMed. (2021).

-

The Good Scents Company. (n.d.). propyl paraben, 94-13-3. Retrieved from [Link]

- Cosmetic Ingredient Review. (2008). Final Report on the Safety Assessment of Methylparaben, Ethylparaben, Propylparaben, Butylparaben, Isobutylparaben, and Isopropylparaben. International Journal of Toxicology, 27(4_suppl), 1-82.

-

BioCrick. (n.d.). Propylparaben. Retrieved from [Link]

Sources

- 1. Propylparaben | C10H12O3 | CID 7175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atamankimya.com [atamankimya.com]

- 3. ez.restek.com [ez.restek.com]

- 4. Propylparaben | 94-13-3 [chemicalbook.com]

- 5. Propylparaben CAS#: 94-13-3 [m.chemicalbook.com]

- 6. Propylparaben | SIELC Technologies [sielc.com]

- 7. researchgate.net [researchgate.net]

- 8. arxiv.org [arxiv.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

The Multifaceted Mechanism of Action of Methyl 4-hydroxy-3-propylbenzoate (Propylparaben)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-hydroxy-3-propylbenzoate, commonly known as propylparaben, is a widely utilized preservative in cosmetics, pharmaceuticals, and food products. While effective in preventing microbial contamination, a growing body of scientific evidence has elucidated its complex and multifaceted mechanism of action, primarily centered around endocrine disruption. This technical guide provides an in-depth exploration of the molecular and physiological effects of propylparaben. The core of its activity lies in its ability to interact with nuclear hormone receptors, exhibiting both weak estrogenic and notable anti-androgenic properties. Furthermore, propylparaben has been shown to modulate the activity of other critical nuclear receptors, including the pregnane X receptor (PXR), constitutive androstane receptor (CAR), and peroxisome proliferator-activated receptor alpha (PPARα), thereby influencing hormone metabolism and homeostasis. Recent studies also suggest that propylparaben can impact cellular metabolism, specifically by promoting glycolysis and the tricarboxylic acid (TCA) cycle. This guide will dissect these mechanisms, providing a comprehensive overview for researchers and professionals in drug development and toxicology.

Introduction to this compound (Propylparaben)

Chemical Properties and Structure

Propylparaben is an alkyl ester of p-hydroxybenzoic acid. It is a stable, non-volatile compound that presents as a white crystalline powder. Its chemical structure features a benzene ring with a hydroxyl group and a propyl ester group, which contributes to its antimicrobial properties and its ability to interact with biological systems.

Common Uses and Human Exposure

For over five decades, propylparaben has been a common preservative in a vast array of consumer products due to its efficacy against yeasts, molds, and bacteria, as well as its chemical stability and low production cost.[1] Human exposure primarily occurs through dermal absorption from cosmetics and personal care products, ingestion of contaminated food and pharmaceuticals, and inhalation.[1] The widespread use of products containing propylparaben has led to detectable levels in human tissues and fluids, raising concerns about its potential health effects.[2]

Core Mechanism of Action: Endocrine Disruption

The most extensively studied aspect of propylparaben's mechanism of action is its role as an endocrine-disrupting chemical (EDC). It exerts its effects through multiple pathways, primarily by interfering with the estrogen and androgen signaling systems.

Estrogenic Activity

Propylparaben is recognized as a xenoestrogen, a foreign compound that mimics the effects of endogenous estrogen.[3][4] However, its estrogenic potency is significantly lower than that of 17β-estradiol.[3][4]

In vitro studies have demonstrated that propylparaben can bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[5] This binding can activate these receptors, leading to the transcription of estrogen-responsive genes.[5] The affinity of propylparaben for estrogen receptors is weak, requiring a much higher concentration to elicit a response compared to estradiol.[6]

Upon binding to estrogen receptors, propylparaben can induce conformational changes in the receptor, leading to its dimerization and translocation to the nucleus. There, it binds to estrogen response elements (EREs) on the DNA, initiating the transcription of target genes. This has been observed in estrogen-dependent human breast cancer cell lines like MCF-7, where propylparaben can increase the expression of estrogen-responsive genes and promote cell proliferation.[6][7]

The estrogenic activity of propylparaben has been demonstrated in various experimental models. In MCF-7 cells, propylparaben has been shown to promote proliferation, an effect that is mediated by the activation of the human estrogen receptor.[7] This activation can lead to enhanced glycolysis and the tricarboxylic acid (TCA) cycle, providing energy for rapid cell proliferation.[7] In vivo studies have also shown that propylparaben can have effects on estrogen-sensitive tissues, although at high doses.[3][4]

Signaling Pathway of Propylparaben's Estrogenic Action

Caption: Propylparaben binds to estrogen receptors, initiating gene transcription.

Anti-Androgenic Activity

Propylparaben also exhibits significant anti-androgenic properties, interfering with the action of male sex hormones.

In vitro assays have shown that propylparaben can inhibit the transcriptional activity induced by testosterone.[8] At a concentration of 10 μM, propylparaben was found to significantly inhibit the transcriptional activity of testosterone by 19%.[8] This suggests that propylparaben can act as an antagonist to the androgen receptor.

In vivo studies, such as the Hershberger bioassay, have provided strong evidence for the anti-androgenic effects of propylparaben.[1][9][10] In these studies, oral administration of propylparaben to immature male rats resulted in a significant decrease in the weights of androgen-dependent accessory sex organs.[1][9][10] These effects were accompanied by histopathological changes such as atrophy and hyalinization in these tissues.[1][10]

The Hershberger bioassay is a standardized in vivo screening test for androgen and anti-androgen activity. The observed decrease in the weights of tissues like the ventral prostate, seminal vesicles, and levator ani and bulbocavernosus muscles in propylparaben-treated animals in this assay is a hallmark of anti-androgenic action.[1][9][10]

Inhibition of Steroidogenesis

Propylparaben can also interfere with the enzymes involved in the synthesis and metabolism of steroid hormones.

Studies have shown that propylparaben can inhibit the activity of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), an enzyme responsible for the inactivation of the potent estrogen, estradiol (E2).[6] By inhibiting this enzyme, propylparaben can lead to a local increase in estradiol concentrations, thereby exerting a pro-estrogenic effect without directly activating the estrogen receptor.[6]

Modulation of Nuclear Receptors

Beyond its effects on sex hormone receptors, propylparaben can also modulate the activity of other nuclear receptors that play crucial roles in xenobiotic and endobiotic metabolism.

Activation of Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR)

Propylparaben has been shown to significantly activate the human and rat pregnane X receptor (PXR).[11] PXR is a key regulator of drug-metabolizing enzymes and transporters. Butylparaben and isobutylparaben have also been found to activate the constitutive androstane receptor (CAR).[11] By activating these receptors, parabens have the potential to alter hormone metabolism, contributing to their endocrine-disrupting effects.[11]

Activation of Peroxisome Proliferator-Activated Receptor α (PPARα)

Longer-chain parabens have been observed to activate peroxisome proliferator-activated receptor α (PPARα).[11] PPARα is involved in the regulation of lipid metabolism and inflammation. Propylparaben exposure has been associated with alterations in the PPAR pathway, which may be linked to decreased anti-inflammatory responses and increased allergic skin inflammation.[12]

Implications for Hormone Metabolism and Homeostasis

The activation of PXR, CAR, and PPARα by propylparaben can lead to changes in the expression of genes involved in the synthesis, metabolism, and transport of steroid hormones and other endogenous signaling molecules. This adds another layer to its endocrine-disrupting capabilities, as it can indirectly affect hormone levels and signaling pathways.

Effects on Cellular Metabolism

Recent research has begun to uncover the effects of propylparaben on fundamental cellular processes, such as energy metabolism.

Promotion of Glycolysis and the Tricarboxylic Acid (TCA) Cycle

In the context of breast cancer cells, propylparaben has been found to promote glycolysis and enhance the tricarboxylic acid (TCA) cycle.[7] This metabolic reprogramming leads to an increased energy supply, which can fuel the rapid proliferation of tumor cells.[7] This effect appears to be linked to the activation of the estrogen receptor.[7]

Potential Implications for Cellular Proliferation

The ability of propylparaben to alter cellular metabolism and promote energy production has significant implications for its potential role in cell proliferation, particularly in hormone-sensitive cancers.[7] This area of research warrants further investigation to fully understand the long-term consequences of propylparaben exposure.

Experimental Protocols for Elucidating the Mechanism of Action

A variety of in vitro and in vivo assays are employed to investigate the endocrine-disrupting and other biological activities of propylparaben.

In Vitro Assays

These assays utilize genetically modified yeast strains that express the human estrogen or androgen receptor and a reporter gene (e.g., lacZ). Binding of a ligand to the receptor triggers the expression of the reporter gene, which can be quantified.

Experimental Workflow for YES/YAS Assay

Caption: Workflow for yeast-based receptor assays.

These assays measure the ability of a test compound to compete with a radiolabeled ligand (e.g., [3H]-estradiol or [3H]-dihydrotestosterone) for binding to the estrogen or androgen receptor.

This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

Similar to YES/YAS assays, these cell-based assays use mammalian cell lines transfected with a plasmid containing the nuclear receptor of interest and a reporter gene under the control of a response element for that receptor.

These assays measure the ability of a compound to inhibit the activity of 17β-HSD enzymes, typically by monitoring the conversion of a substrate to its product using techniques like HPLC or mass spectrometry.

In Vivo Assays

This assay involves the administration of a test compound to castrated, testosterone-supplemented immature male rats and measuring the weights of androgen-dependent tissues.

Summary of Hershberger Bioassay Data for Propylparaben

| Treatment Group | Dose (mg/kg/day) | Change in Accessory Sex Organ Weight |

| Control (Testosterone Propionate) | - | Baseline |

| Flutamide (Positive Control) | 3 | Significant Decrease |

| Propylparaben | 10 | No Significant Change |

| Propylparaben | 250 | Significant Decrease[1][10] |

| Propylparaben | 750 | Significant Decrease[1][10] |

This assay is used to detect the estrogenic activity of a compound by measuring the increase in uterine weight in immature or ovariectomized female rodents.

Summary and Future Research Directions

Integrated View of Propylparaben's Mechanism of Action

The mechanism of action of propylparaben is complex, involving direct interactions with sex hormone receptors, modulation of other nuclear receptors, and effects on cellular metabolism. Its primary characterization as an endocrine disruptor stems from its well-documented weak estrogenic and more potent anti-androgenic activities. The ability to activate PXR, CAR, and PPARα, as well as to influence metabolic pathways, highlights the broad-reaching physiological effects of this compound.

Knowledge Gaps and Opportunities for Further Investigation

While much is known about the endocrine-disrupting properties of propylparaben, several areas require further research. The long-term consequences of low-dose, chronic exposure, particularly during critical developmental windows, are not fully understood. The interplay between its various mechanisms of action and the overall toxicological profile needs further elucidation. Additionally, more research is needed to understand the implications of its metabolic effects, especially in the context of chronic diseases.

References

- Özdemir, E., Barlas, N., & Çetinkaya, M. A. (2018). Assessing the antiandrogenic properties of propyl paraben using the Hershberger bioassay. Toxicology Research, 34(1), 33-40.

- Vo, T. T., & Jeung, E. B. (2009). Antiandrogenic properties of parabens and other phenolic containing small molecules in personal care products. Toxicology and applied pharmacology, 238(3), 268-276.

- Oishi, S. (2002). Effects of propyl paraben on the male reproductive system. Food and Chemical Toxicology, 40(12), 1807-1813.

- van der Meer, T. P., van den Berg, H., & Rietjens, I. M. (2017). Interference of Paraben Compounds with Estrogen Metabolism by Inhibition of 17β-Hydroxysteroid Dehydrogenases. International journal of molecular sciences, 18(9), 1997.

-

EWG. (2019). What Are Parabens, and Why Don't They Belong in Cosmetics?[Link]

- Rochester, J. R. (2015). Estrogen Activity of OTC Topical Medications Containing Parabens Depends on Paraben Type and Concentration. Journal of the Endocrine Society, 5(5), bvab053.

-

Özdemir, E., Barlas, N., & Çetinkaya, M. A. (2018). Assessing the antiandrogenic properties of propyl paraben using the Hershberger bioassay. Request PDF. [Link]

- Chen, J., et al. (2019). Endocrine Disruption of Propylparaben in the Male Mosquitofish (Gambusia affinis): Tissue Injuries and Abnormal Gene Expressions of Hypothalamic-Pituitary-Gonadal-Liver Axis. International journal of molecular sciences, 20(18), 4473.

- Golden, R., Gandy, J., & Vollmer, G. (2005). A review of the endocrine activity of parabens and implications for potential risks to human health. Critical reviews in toxicology, 35(5), 435-458.

- Kim, M. H., et al. (2021). The potential pathways underlying the association of propyl-paraben exposure with aeroallergen sensitization and EASI score using metabolomics analysis. Scientific reports, 11(1), 3687.

-

Golden, R., Gandy, J., & Vollmer, G. (2005). A review of the endocrine activity of parabens and implications for potential risks to human health. ResearchGate. [Link]

- Li, Y., et al. (2021). Exposure to ethylparaben and propylparaben interfere with embryo implantation by compromising endometrial decidualization in early pregnant mice. Journal of Applied Toxicology, 41(11), 1732-1746.

-

Oishi, S. (2002). Effects of propyl paraben on the male reproductive system. Semantic Scholar. [Link]

-

Nowak, K., et al. (2018). Exposure to and toxicity of methyl-, ethyl- and propylparaben: A literature review with a focus on endocrine-disrupting properties. ResearchGate. [Link]

-

Mild Soaps. (n.d.). Parabens & Endocrine Disruption: Unraveling The Concerns. [Link]

-

Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. [Link]

- Zhang, L., et al. (2021). Discovery of the mechanism of n-propylparaben-promoting the proliferation of human breast adenocarcinoma cells by activating human estrogen receptors via metabolomics analysis. Food and Chemical Toxicology, 156, 112497.

- Dvořák, Z., et al. (2017).

Sources

- 1. Assessing the antiandrogenic properties of propyl paraben using the Hershberger bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ewg.org [ewg.org]

- 3. A review of the endocrine activity of parabens and implications for potential risks to human health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Endocrine Disruption of Propylparaben in the Male Mosquitofish (Gambusia affinis): Tissue Injuries and Abnormal Gene Expressions of Hypothalamic-Pituitary-Gonadal-Liver Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interference of Paraben Compounds with Estrogen Metabolism by Inhibition of 17β-Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of the mechanism of n-propylparaben-promoting the proliferation of human breast adenocarcinoma cells by activating human estrogen receptors via metabolomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiandrogenic properties of parabens and other phenolic containing small molecules in personal care products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. researchgate.net [researchgate.net]

- 11. Comparative study of the effect of 17 parabens on PXR-, CAR- and PPARα-mediated transcriptional activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The potential pathways underlying the association of propyl-paraben exposure with aeroallergen sensitization and EASI score using metabolomics analysis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Predicted Biological Activity of Methyl 4-hydroxy-3-propylbenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 4-hydroxy-3-propylbenzoate is a derivative of p-hydroxybenzoic acid, belonging to the broader class of compounds known as parabens. While this specific molecule is not extensively documented in scientific literature, its structural similarity to well-characterized parabens, such as methylparaben and propylparaben, allows for a robust, predictive analysis of its biological activities. This guide synthesizes established principles of paraben structure-activity relationships (SAR) to forecast the antimicrobial, antioxidant, and cytotoxic properties of this compound. We posit that the dual alkyl substitutions—a methyl ester at the carboxyl group and a propyl group at the 3-position—will confer enhanced lipophilicity, significantly influencing its interaction with biological membranes and cellular machinery. This document provides a foundational framework, complete with detailed experimental protocols, for the empirical validation of its predicted bioactivities.

Introduction: Understanding the Paraben Landscape

Parabens, the alkyl esters of p-hydroxybenzoic acid, have been mainstays as antimicrobial preservatives in the pharmaceutical, cosmetic, and food industries for nearly a century.[1][2] Their efficacy, chemical stability across a wide pH range, and low production cost have made them ubiquitous.[3] The most commonly used parabens include methylparaben, ethylparaben, and propylparaben.[2]

The subject of this guide, this compound, is a structural analogue of these common parabens. Its core is the phenolic ring of 4-hydroxybenzoic acid, modified with two key functional groups:

-

A methyl ester group.

-

A propyl group at the 3-position (ortho to the hydroxyl group).

This unique structure suggests that its biological profile will be an amalgamation of the properties conferred by both methylparaben and propylparaben, with additional influence from the ring substitution. This guide will deconstruct its predicted activities based on established SAR principles.

| Compound | R1 (Ester Group) | R2 (Ring Substitution) | Predicted Lipophilicity |

| Methylparaben | -CH₃ | -H | Low |

| Propylparaben | -CH₂CH₂CH₃ | -H | Moderate |

| This compound | -CH₃ | -CH₂CH₂CH₃ | High |

Predicted Antimicrobial Activity & Mechanism

The primary function of parabens is to inhibit the growth of a broad spectrum of microorganisms, particularly fungi (yeasts and molds) and Gram-positive bacteria.[3][4]

Mechanism of Action

The antimicrobial action of parabens is not attributed to a single, specific target but rather a multi-pronged disruption of essential cellular processes. The prevailing mechanisms include:

-

Disruption of Membrane Transport: Parabens are thought to interfere with the lipid bilayer of the microbial cell membrane, disrupting transport processes and compromising membrane integrity.[5][6] This can lead to the leakage of vital intracellular components.

-

Inhibition of Synthesis: Evidence suggests that parabens can inhibit the synthesis of DNA and RNA.[4][5]

-

Enzymatic Inhibition: Key enzymes, such as ATPases and phosphotransferases, which are crucial for energy production and nutrient transport, can be inhibited by parabens.[2][5]

The antimicrobial effectiveness of parabens is directly correlated with the length of their alkyl ester chain.[4][7] Propylparaben is a more potent antimicrobial agent than methylparaben because its longer alkyl chain increases its lipophilicity, allowing for greater solubility and partitioning into the bacterial membrane.[5][6]

Structure-Activity Relationship (SAR) and Prediction

For this compound, the presence of two alkyl groups (the methyl ester and the 3-propyl ring substituent) is predicted to significantly enhance its lipophilicity compared to standard parabens. This increased affinity for lipids would theoretically bolster its ability to integrate into and disrupt microbial cell membranes, suggesting a potent antimicrobial activity , likely exceeding that of propylparaben. The 3,5-disubstitution of parabens has been shown to yield compounds with comparable or improved antimicrobial activity.[8]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

To empirically determine the antimicrobial potency of this compound, a broth microdilution MIC assay is the gold standard.[9][10] This method establishes the lowest concentration of the compound that inhibits the visible growth of a target microorganism.

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Target microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)[11]

-

Bacterial inoculum standardized to a 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL)[11]

-

Spectrophotometer or plate reader (600 nm)

-

Reference antibiotic (e.g., Vancomycin for S. aureus)

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO), ensuring it is fully dissolved.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the stock solution using CAMHB to create a range of test concentrations (e.g., 128 µg/mL down to 0.125 µg/mL). The final volume in each well should be 50 µL.[11]

-

Inoculum Preparation: Dilute the standardized bacterial suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL.[12]

-

Inoculation: Add 50 µL of the diluted bacterial inoculum to each well containing the test compound, bringing the total volume to 100 µL. This results in a final bacterial concentration of ~5 x 10⁵ CFU/well.[11][12]

-

Controls:

-

Positive Control: A well containing only the bacterial inoculum in CAMHB (no test compound).

-

Negative Control (Sterility): A well containing only sterile CAMHB.

-

Reference Control: A row with serial dilutions of a known antibiotic.

-

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[11]

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of this compound where no visible growth is observed.[10] This can be confirmed by measuring the optical density at 600 nm.[11]

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Predicted Antioxidant Activity

Phenolic compounds are well-known antioxidants due to their ability to act as free radical scavengers.

Mechanism of Action

The antioxidant activity of phenols stems from the hydroxyl (-OH) group attached to the aromatic ring. This group can donate a hydrogen atom to a reactive free radical, neutralizing it and terminating the damaging chain reaction. The resulting phenoxy radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring, which makes it relatively unreactive and unable to propagate further oxidation.[13]

Structure-Activity Relationship (SAR) and Prediction

The antioxidant potential of a phenol is influenced by substitutions on the aromatic ring.

-

Electron-Donating Groups: Alkyl groups, like the propyl group at the 3-position in this compound, are electron-donating. Such groups can increase the electron density of the aromatic ring, which may help stabilize the resulting phenoxy radical after hydrogen donation.[14]

-

Steric Hindrance: The ortho-propyl group may provide some steric hindrance around the hydroxyl group, which can influence its reactivity with different types of radicals.[14][15]

While increasing the length of an O-alkyl chain can decrease antioxidant capacity, the C-alkyl substitution on the ring in this compound is more likely to enhance it.[16] Therefore, it is predicted that this compound will exhibit moderate to strong antioxidant activity .

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common, rapid, and reliable method to evaluate the free radical scavenging ability of a compound.[17][18]

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol (spectrophotometric grade)

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microtiter plate

-

Spectrophotometer or plate reader capable of reading absorbance at ~517 nm

Step-by-Step Methodology:

-

DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly made and protected from light, exhibiting a deep purple color with an absorbance of approximately 1.0 at 517 nm.[19]

-

Sample Preparation: Prepare a stock solution of this compound and the positive control in methanol. Perform serial dilutions to obtain a range of concentrations for testing (e.g., 100, 50, 25, 12.5 µg/mL).[18]

-

Plate Setup: In a 96-well plate, add 100 µL of each sample dilution into triplicate wells.

-

Controls:

-

Positive Control: Wells with dilutions of Ascorbic acid.

-

Negative Control (Blank): Wells containing 100 µL of methanol instead of a sample.

-

-

Reaction Initiation: Add 100 µL of the DPPH working solution to all wells. Mix gently.[18]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm.[19]

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula:

% Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 [18]

Where Acontrol is the absorbance of the negative control and Asample is the absorbance of the test sample. The results are often expressed as an IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Caption: Workflow for the DPPH Radical Scavenging Assay.

Potential Cytotoxicity and Mitochondrial Effects

While effective as preservatives, parabens are not without biological consequence, particularly at higher concentrations. A key mechanism underlying their cytotoxicity involves mitochondrial dysfunction.[1]

Mechanism of Mitochondrial Disruption

Studies on parabens like methylparaben and propylparaben have demonstrated that they can negatively impact mitochondrial function through several pathways:[20][21]

-

Mitochondrial Permeability Transition Pore (MPTP) Opening: Parabens can increase the susceptibility of the MPTP to opening, a critical event that leads to the collapse of the mitochondrial membrane potential.[21]

-

Inhibition of Electron Transport Chain (ETC): Propyl- and butylparaben have been shown to inhibit complexes in the ETC, impairing cellular respiration and ATP production.[21]

-

Induction of Oxidative Stress: By disrupting the ETC, parabens can lead to an imbalance in the cellular redox state, decreasing levels of antioxidants like glutathione (GSH) and increasing the reactive oxygen species (ROS) to GSH ratio.[20][22]

The susceptibility of mitochondria to paraben-induced damage is dependent on the alkyl chain length and hydrophobicity.[21] Longer-chain parabens like propylparaben are more disruptive than methylparaben. Given the predicted high lipophilicity of this compound, it is plausible that it could be a potent inducer of mitochondrial dysfunction .

Caption: Proposed Mechanism of Paraben-Induced Mitochondrial Dysfunction.

A Note on Synthesis

The synthesis of standard parabens is typically achieved through the acid-catalyzed esterification of p-hydroxybenzoic acid with the corresponding alcohol.[23][24] For example, methylparaben is produced by reacting p-hydroxybenzoic acid with methanol in the presence of a catalyst like sulfuric acid.[23]

The synthesis of this compound would require a modified starting material: 4-hydroxy-3-propylbenzoic acid . This precursor would then undergo esterification with methanol under acidic conditions to yield the final product. The synthesis of the precursor itself would likely involve multi-step organic synthesis protocols starting from more common phenolic compounds.

Conclusion and Future Directions

This guide presents a scientifically grounded prediction of the biological activities of this compound based on the established structure-activity relationships of its parent class, the parabens. It is hypothesized to be a potent antimicrobial agent and a moderate-to-strong antioxidant, with its high lipophilicity likely enhancing its interaction with microbial and mitochondrial membranes.

However, these predictions remain theoretical. The true biological profile of this compound can only be ascertained through rigorous empirical investigation. The protocols detailed within this document provide a clear roadmap for researchers to validate these hypotheses, quantify the compound's efficacy and potential cytotoxicity, and ultimately determine its viability for applications in drug development and material science.

References

-

ACME Research Solutions. (2024). DPPH Scavenging Assay Protocol- Detailed Procedure. [Link]

-

Aksland, T. L., et al. (2022). Exposure to Antibacterial Chemicals Is Associated With Altered Composition of Oral Microbiome. Frontiers in Oral Health. [Link]

-

Bakir, M. A., et al. (2018). Disconnecting the Estrogen Receptor Binding Properties and Antimicrobial Properties of Parabens through 3,5-Substitution. ACS Omega. [Link]

-

Barreiro-Vazquez, A., et al. (2009). Parabens in male infertility-is there a mitochondrial connection? Reproductive Toxicology. [Link]

-

Wikipedia. Paraben. [Link]

-

EssFeed. (2025). The Science Behind Parabens How They Function as Antimicrobial Preservatives. [Link]

-

Takahashi, N., et al. (2003). Enhancement of antioxidant activity of p-alkylaminophenols by alkyl chain elongation. Bioorganic & Medicinal Chemistry. [Link]

-

Jo, A., et al. (2024). Methyl Paraben Affects Porcine Oocyte Maturation Through Mitochondrial Dysfunction. Biomolecules. [Link]

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

-

Ferreira, H. R., et al. (2020). Parabens enhance the calcium-dependent testicular mitochondrial permeability transition: Their relevance on the reproductive capacity in male animals. Journal of Biochemical and Molecular Toxicology. [Link]

-

Okatsu, Y., & Nishiyama, T. (1998). Phenolic antioxidants. Effect of o-alkyl substituents. Journal of the Japan Petroleum Institute. [Link]

-

Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

-

SciSpace. (2009). Parabens in male infertility-is there a mitochondrial connection?[Link]

-

Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. [Link]

-

Michail, A., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. [Link]

-

Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. [Link]

-

Microchem Laboratory. Parabens. [Link]

-

Jo, A., et al. (2024). Methyl Paraben Affects Porcine Oocyte Maturation Through Mitochondrial Dysfunction. PubMed. [Link]

-

G-Biosciences. DPPH Antioxidant Assay. [Link]

-

Ferreira, A. M., et al. (2021). Paraben Compounds—Part I: An Overview of Their Characteristics, Detection, and Impacts. Applied Sciences. [Link]

-

Sivaraj, C., et al. (2022). Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity. ResearchGate. [Link]

-

Ishizaka, M., et al. (2002). Structure-activity relationship of a series of 17 parabens and related compounds for histamine release in rat peritoneal mast cells and skin allergic reaction in guinea pigs. Journal of Toxicological Sciences. [Link]

-

Rosenwald, R. H., et al. (1952). Effect of Alkyl Substitution on Antioxidant Properties of Phenols. Industrial & Engineering Chemistry. [Link]

-

Marine Biology. DPPH radical scavenging activity. [Link]

-

Stricker, F., et al. (2021). Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview. Pharmaceutics. [Link]

-

Lucarini, M., et al. (1999). Reactivity of Substituted Phenols Toward Alkyl Radicals. The Journal of Organic Chemistry. [Link]

-

Chemistry For Everyone. (2025). Why Are Parabens Used In Cosmetic Products?[Link]

-

da Silva, F. A., et al. (2024). O-Alkyl derivatives of ferulic and syringic acid as lipophilic antioxidants: effect of the length of the alkyl chain on the improvement of the thermo-oxidative stability of sunflower oil. RSC Advances. [Link]

-

Pop, A., & Ciorîţă, A. (2014). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. CABI Digital Library. [Link]

- Tanner, C. C. (1967). Preparation of alkyl esters of parahydroxybenzoic acid. U.S.

-

Momin, S. A., & Momin, A. S. (2015). A Novel Method for the Synthesis of Para-hydroxybenzoic Acid. INTERNATIONAL JOURNAL FOR RESEARCH & DEVELOPMENT IN TECHNOLOGY. [Link]

- Terent'ev, A. O., et al. (2018). Method for obtaining alkyl esters of hydroxybenzoic acids.

-

ResearchGate. synthesis of parabens from p-hydroxyl benzoic acid. [Link]

Sources

- 1. Parabens in male infertility-is there a mitochondrial connection? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. essfeed.com [essfeed.com]

- 3. mdpi.com [mdpi.com]

- 4. Exposure to Antibacterial Chemicals Is Associated With Altered Composition of Oral Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Paraben - Wikipedia [en.wikipedia.org]

- 6. microchemlab.com [microchemlab.com]

- 7. researchgate.net [researchgate.net]

- 8. Disconnecting the Estrogen Receptor Binding Properties and Antimicrobial Properties of Parabens through 3,5-Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 10. microbe-investigations.com [microbe-investigations.com]

- 11. benchchem.com [benchchem.com]

- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 14. Phenolic antioxidants. Effect of o-alkyl substituents (Journal Article) | ETDEWEB [osti.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. O-Alkyl derivatives of ferulic and syringic acid as lipophilic antioxidants: effect of the length of the alkyl chain on the improvement of the thermo-oxidative stability of sunflower oil - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. acmeresearchlabs.in [acmeresearchlabs.in]

- 20. mdpi.com [mdpi.com]

- 21. Parabens enhance the calcium-dependent testicular mitochondrial permeability transition: Their relevance on the reproductive capacity in male animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Methyl Paraben Affects Porcine Oocyte Maturation Through Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. cabidigitallibrary.org [cabidigitallibrary.org]

- 24. researchgate.net [researchgate.net]

The Natural Occurrence of Propylparaben: A Technical Guide for Scientific Professionals

Abstract

Propylparaben (propyl 4-hydroxybenzoate), a widely recognized preservative in the pharmaceutical, cosmetic, and food industries, is not solely a product of synthetic chemistry. This technical guide provides an in-depth exploration of its natural occurrence across various biological kingdoms. For researchers, scientists, and drug development professionals, this document synthesizes the current understanding of propylparaben's endogenous presence in nature, details the biosynthetic pathways of its precursors, and presents robust methodologies for its extraction, isolation, and characterization from natural matrices. We will delve into its known biological roles in producer organisms and provide a framework for future research into this fascinating intersection of natural product chemistry and industrial application.

Introduction: Beyond the Bottle

Propylparaben, the n-propyl ester of p-hydroxybenzoic acid, is a compound of significant commercial importance due to its potent antimicrobial and antifungal properties.[1][2] While its synthetic manufacture is the cornerstone of its industrial supply, a growing body of evidence confirms that propylparaben is also a naturally occurring substance, biosynthesized by a variety of organisms, including plants and insects.[1][3]

The natural presence of parabens is often linked to their precursor, p-hydroxybenzoic acid (PHBA), a key metabolite in the defense mechanisms of many plants.[4] This guide will navigate the landscape of naturally occurring propylparaben, offering a technical resource for its identification and study. Understanding its natural origins is not merely an academic exercise; it provides a bio-inspired basis for the development of novel preservatives and offers insights into the chemical ecology of the producing organisms.

Natural Sources of Propylparaben

While the scientific literature on the natural occurrence of propylparaben is not as extensive as that for its synthetic counterpart, several sources have been identified. The concentration of naturally occurring parabens can be influenced by environmental stressors and the developmental stage of the organism.

Botanical Kingdom

Plants are the most well-documented natural sources of parabens, primarily in the form of their precursor, p-hydroxybenzoic acid. However, propylparaben itself has been identified in a number of plant species. The scientific literature on this topic is still emerging, and quantitative data is often limited.[5]

-

Stocksia brahuica : This shrubby plant, found in Iran, Afghanistan, and Pakistan, is one of the most cited natural sources of propylparaben.[3]

-

Other Plant Sources : While direct evidence for propylparaben is sparse, its precursor, p-hydroxybenzoic acid, is found in a wide array of plants, including carrots, olives, cucumbers, and strawberries.[4] Given the presence of the necessary precursors and the enzymatic machinery for esterification in plants, it is plausible that propylparaben is more widely distributed than currently documented.

The Animal Kingdom: An Entomological Perspective

Insects have been identified as another source of naturally occurring parabens. These compounds can play a role in chemical communication and defense.

-

Insect Pheromones and Secretions : Parabens have been found in the glandular secretions of various insects, where they may function as alarm pheromones or antimicrobial agents to protect against pathogens.[6][7][8] The specific presence of propylparaben in insect secretions is an area requiring further investigation.

Microbial and Marine Origins

The microbial world and marine environments represent a vast and largely unexplored reservoir of novel chemical entities.

-

Bacteria : Certain bacteria have been shown to produce parabens as part of their metabolic processes. For instance, some species of Pseudomonas can utilize propylparaben as a nutrient source, breaking it down into harmless carbon-based compounds.[4]

-

Marine Organisms : While research is ongoing, there is evidence of paraben accumulation in marine ecosystems.[9] Some marine bacteria have been found to biosynthesize parabens, likely as a defense mechanism against other microorganisms in their environment.

Biosynthesis of Propylparaben in Nature

The biosynthesis of propylparaben in organisms is intrinsically linked to the production of its core chemical scaffold, 4-hydroxybenzoic acid (4-HBA). This precursor is a product of the well-characterized shikimate pathway, a central route in the secondary metabolism of plants and microorganisms.

The Shikimate Pathway: Forging the Aromatic Core

The shikimate pathway is the primary route for the de novo synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants, bacteria, fungi, and some protists. The pathway begins with the condensation of phosphoenolpyruvate and erythrose 4-phosphate and proceeds through a series of enzymatic steps to produce chorismate, a key branch-point intermediate.

From chorismate, the synthesis of 4-HBA can occur through several routes, with two prominent pathways identified in the model plant Arabidopsis thaliana:

-

β-Oxidation of p-Coumarate : Phenylalanine is converted to p-coumaric acid, which then undergoes a process analogous to fatty acid β-oxidation to yield 4-HBA.

-

Peroxidative Cleavage of Kaempferol : The flavonoid kaempferol, also derived from phenylalanine, is cleaved by peroxidase enzymes to generate 4-HBA.

Instrumental Analysis

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a robust method for the quantification of propylparaben. For unambiguous identification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

4.2.1. HPLC-UV Method Parameters

| Parameter | Recommended Conditions |

| Column | C8 or C18 reversed-phase (e.g., 150 x 4.6 mm, 5 µm) [10][11] |

| Mobile Phase | Isocratic or gradient mixture of acetonitrile and acidified water (e.g., 50:50 v/v acetonitrile:water) [12] |

| Flow Rate | 1.0 mL/min [12] |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-35 °C [10] |

| UV Detection | 254-258 nm [11][12] |

4.2.2. LC-MS/MS for Confirmation and Enhanced Sensitivity

For trace-level detection and definitive identification, LC-MS/MS is indispensable. The analysis is typically performed in negative ion electrospray ionization (ESI-) mode, monitoring specific precursor-to-product ion transitions.

| Parameter | Typical Values |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion (m/z) | 179.1 |

| Product Ions (m/z) | 92.1, 137.1 |

| Collision Energy | Optimized for the specific instrument |

| Internal Standard | Deuterated propylparaben (d4-propylparaben) is recommended for accurate quantification [13] |

Biological Role and Significance

The presence of propylparaben in natural systems is not coincidental; it serves specific biological functions for the producing organism.

-

Antimicrobial and Antifungal Defense : The primary role of naturally occurring parabens is believed to be chemical defense. [14]By inhibiting the growth of pathogenic bacteria and fungi, these compounds protect the organism from infection and decay. [9]* Allelopathy : In plants, parabens may be released into the environment to inhibit the growth of competing plant species, a phenomenon known as allelopathy. [14]* Insect Communication : As mentioned, in insects, parabens can function as components of pheromonal blends, conveying information related to alarm or social status. [6]

Future Directions and Conclusion

The study of naturally occurring propylparaben is a field ripe with opportunities for further research. While its presence in certain plants and insects is established, a comprehensive survey of its distribution across different taxa is lacking. Furthermore, the elucidation of the specific enzymatic pathways responsible for its biosynthesis would be a significant contribution to our understanding of natural product chemistry.

This technical guide has provided a comprehensive overview of the natural occurrence of propylparaben, from its sources and biosynthesis to detailed analytical methodologies. By providing a solid foundation of the current knowledge, it is our hope that this document will inspire and facilitate further research into the fascinating world of this naturally occurring preservative. The insights gained from such studies will not only enhance our understanding of chemical ecology but also have the potential to inform the development of more sustainable and naturally derived preservatives for industrial applications.

References

-

Liu, G., et al. (2014). Bioanalysis of propylparaben and p-hydroxybenzoic acid, and their sulfate conjugates in rat plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 949-950, 68-76. Available at: [Link]

-

McKay, K., et al. (2016). Quantitative analysis of methyl and propyl parabens in neonatal DBS using LC-MS/MS. Bioanalysis, 8(11), 1173-82. Available at: [Link]

-

Visser, S. (2010). Parabens Natural & Safe. Available at: [Link]

-

Is It Clean. (n.d.). Propyl Paraben. Available at: [Link]

-

Wikipedia. (n.d.). Propylparaben. Available at: [Link]

-

Indian Journal of Multidisciplinary Research. (2025). Quantitation of Methyl and Propyl Parabens in Cosmetics Product by HPLC. Available at: [Link]

-

Environmental Working Group. (2015). The Myth of “Natural” Parabens. Available at: [Link]

-

Chromatography Online. (n.d.). Determination of Preservatives in Cosmetics and Personal Care Products by LC–MS-MS. Available at: [Link]

-

PubChem. (n.d.). Propylparaben. Available at: [Link]

-

Abbey, M. B., et al. (2019). Production of methylparaben in Escherichia coli. Journal of Industrial Microbiology & Biotechnology, 46(8), 1141-1149. Available at: [Link]

-

SIELC Technologies. (n.d.). HPLC Analysis of Propylparaben. Available at: [Link]

-

GERPAC. (2022). Development and validation of an analytical method for the assessment of methylparaben and propylparaben by HPLC-UV. Available at: [Link]

-

Sunaric, S., et al. (2016). Solid-phase extraction and HPLC determination of parabens from pharmaceutical hydrogels, multivitamin syrups and hand creams. Revue Roumaine de Chimie, 61(4), 287-294. Available at: [Link]

-

Debnath, M., et al. (2011). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Indian Journal of Pharmaceutical Sciences, 73(4), 432-437. Available at: [Link]

-

Ferreira, J., et al. (2021). Paraben Compounds—Part I: An Overview of Their Characteristics, Detection, and Impacts. Applied Sciences, 11(11), 5093. Available at: [Link]

-

Soni, M. G., et al. (2001). Safety assessment of propyl paraben: a review of the published literature. Food and Chemical Toxicology, 39(6), 513-532. Available at: [Link]

-

ResearchGate. (n.d.). Chromatograms of methylparaben (MP), ethylparaben (EP), propylparaben... Available at: [Link]

-

Wilson, E. O., & Bossert, W. H. (1963). Chemical communication among animals. Recent Progress in Hormone Research, 19, 673-716. Available at: [Link]

-

Environmental Working Group. (2015). Propyl Paraben. Available at: [Link]

-

ResearchGate. (2001). Safety assessment of propyl paraben: A review of the published literature. Available at: [Link]

-

PubChem. (n.d.). Propylparaben. Available at: [Link]

-

International Journal of New Research and Development. (n.d.). AN OVERVIEW ON PARABENS USED AS PRESERVATIVES IN DIFFERENT AREAS AND PARABEN IMPACT ON ENVIRONMENT. Available at: [Link]

-

Environmental Working Group. (n.d.). What is PROPYLPARABEN. Available at: [Link]

-

DiVA portal. (2024). promiscuous acyltransferases for biosurfactant synthesis. Available at: [Link]

-

National Institutes of Health. (2018). Parabens inhibit fatty acid amide hydrolase: A potential role in paraben-enhanced 3T3-L1 adipocyte differentiation. Available at: [Link]

-

ResearchGate. (2018). Review on Life Cycle of Parabens: Synthesis, Degradation, Characterization and Safety Analysis. Available at: [Link]

-

ResearchGate. (n.d.). Pheromones. Available at: [Link]

-

ResearchGate. (n.d.). Pheromones and Chemical Communication in Insects. Available at: [Link]

-

Semantic Scholar. (n.d.). Chemistry of Insect Pheromones. Available at: [Link]

-

The Pherobase. (2025). Insect and mammalian pheromones. Available at: [Link]

-

CSIC. (n.d.). Liquid chromatographic determination of methylparaben and propylparaben in nortriptyline hydrochloride oil-water microemulsions. Available at: [Link]

Sources

- 1. Propylparaben - Wikipedia [en.wikipedia.org]

- 2. Propylparaben | C10H12O3 | CID 7175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Parabens Natural & Safe [naturefresh.co.za]

- 5. ewg.org [ewg.org]

- 6. Insect pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. revroum.lew.ro [revroum.lew.ro]

- 11. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]

- 12. gerpac.eu [gerpac.eu]

- 13. Bioanalysis of propylparaben and p-hydroxybenzoic acid, and their sulfate conjugates in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Production of methylparaben in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

A Predictive Guide to the Spectroscopic Analysis of Methyl 4-hydroxy-3-propylbenzoate

This technical guide provides a detailed exploration of the core spectroscopic techniques used to characterize Methyl 4-hydroxy-3-propylbenzoate. As a distinct derivative of the widely studied parabens, this compound presents a unique analytical profile. This document is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and practical, field-proven insights into its structural elucidation.

Editorial Note: Direct experimental spectroscopic data for this compound is not widely available in public spectral databases. Therefore, this guide will employ a predictive methodology grounded in established spectroscopic principles. We will leverage the known spectral data of its closest structural analog, Methyl 4-hydroxy-3-methylbenzoate , to forecast the expected spectroscopic signatures. This approach ensures scientific rigor and provides a robust framework for researchers who may be synthesizing or analyzing this compound for the first time.

Introduction to this compound

This compound belongs to the family of hydroxybenzoate esters. Its structure features a benzene ring substituted with a hydroxyl group, a methyl ester (methoxycarbonyl) group, and an n-propyl group. The specific arrangement—with the hydroxyl and ester groups in a para-relationship and the propyl group ortho to the hydroxyl group—dictates its chemical properties and, consequently, its spectroscopic behavior. Understanding this structure is paramount for applications in pharmaceutical and materials science, where precise molecular identification is critical for safety, efficacy, and quality control.

The structural similarity and difference between the target compound and its analytical proxy are visualized below.

Caption: Structural comparison of the target molecule and its analytical proxy.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy